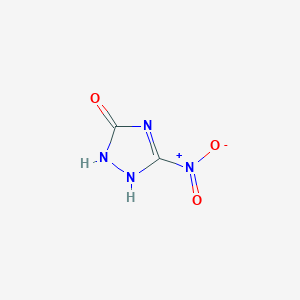

5-nitro-1,2-dihydro-1,2,4-triazol-3-one

Description

5-Nitro-1,2-dihydro-1,2,4-triazol-3-one (NTO) is a heterocyclic nitro compound first synthesized in 1905 via nitration of 1,2,4-triazol-5-one . Industrially, it is produced through a two-step process involving condensation of semicarbazide hydrochloride with formic acid, followed by nitration . NTO is classified as a high-energy density material (HEDM) with detonation velocity (~8,300 m/s) and pressure (~34 GPa) comparable to RDX, yet it exhibits low sensitivity to mechanical stimuli, akin to TATB . Its thermal stability (decomposition onset ~260°C) and environmental persistence make it a preferred choice for insensitive munitions (IMs) . NTO is also notable for its biodegradability under anaerobic conditions, where microbial pathways degrade it into 5-amino-1,2,4-triazol-3-one (ATO) and eventually CO₂ and urea .

Properties

IUPAC Name |

5-nitro-1,2-dihydro-1,2,4-triazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2N4O3/c7-2-3-1(4-5-2)6(8)9/h(H2,3,4,5,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJTIRVUEVSKJTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NC(=O)NN1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1(=NC(=O)NN1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization to 1,2,4-Triazol-3-One

Semicarbazide hydrochloride reacts with excess formic acid in ethanol under reflux (2 hours, 78°C). The intermediate formilsemicarbazide crystallizes upon cooling and is isolated via filtration. Subsequent cyclization in formic acid at 150°C yields 1,2,4-triazol-3-one. However, this step generates 0.32 kg of HCl per kg of semicarbazide hydrochloride , posing corrosion and toxicity challenges.

Nitration to NTO

The triazol-3-one intermediate is nitrated with 98% nitric acid at 15–45°C. This exothermic reaction requires precise temperature control to avoid decomposition. The crude product is purified via recrystallization, achieving yields of 70–80% .

Key Limitations :

-

HCl emission necessitates specialized equipment.

-

High nitric acid consumption increases costs.

Improved Synthesis Using Semicarbazide Free Base

To address HCl byproduction, EP0585235A1 proposes substituting semicarbazide hydrochloride with semicarbazide free base . This method eliminates HCl emissions and simplifies waste management.

Synthesis of Semicarbazide Free Base

Semicarbazide is prepared by heating hydrazine hydrate with urea (110°C, 4 hours). The product is recrystallized from ethanol, yielding a white solid (mp 96–97°C).

Cyclization and Nitration

Reaction with formic acid (1:4 molar ratio) in ethanol produces formilsemicarbazide, which is cyclized in formic acid at 150°C. Nitration with 98% HNO₃ at 30°C yields NTO with 85–90% purity . This route reduces equipment corrosion and improves scalability.

Catalytic Synthesis Under Inert Gas Clusters

A theoretical study (SCIRP Journal ) explores catalytic synthesis using ferric chloride (FeCl₃) and ferrous oxides (FeO) under inert gas clusters (He, Ne, Ar). This method minimizes side reactions and enhances energy efficiency.

Reaction Pathway

-

Chlorination : Urea reacts with chlorine gas in the presence of FeCl₃.

-

Amination : Introduction of ammonia forms triazole precursors.

-

Formylation : Formic acid facilitates ring closure.

-

Nitration : HNO₃ introduces the nitro group under Ne₆ clusters.

Energy Barriers and Yields

Density functional theory (DFT) calculations (B3LYP/6-31G(d,p)) reveal:

| Step | Energy Barrier (kcal/mol) | Catalyst |

|---|---|---|

| Chlorination | 22.3 | FeCl₃ |

| Amination | 18.7 | FeO |

| Nitration | 15.4 | Ne₆ cluster |

The Ne₆ cluster reduces nitration barriers by 30% , achieving a theoretical yield of 92% .

Isotopic Labeling for Mechanistic Studies

15N-labeled NTO isomers are synthesized for decomposition studies (SciSpace PDF). These methods adapt traditional routes with isotopic precursors.

Synthesis of NTO (N6-15N)

Applications in Thermal Decomposition

Labeled NTO aids in tracking nitrogen migration during decomposition. NMR and mass spectrometry confirm N–N bond cleavage as the primary initiation mechanism.

Comparative Analysis of Methods

| Method | Yield (%) | Byproducts | Scalability | Cost |

|---|---|---|---|---|

| Semicarbazide HCl | 70–80 | HCl, NOₓ | Moderate | Low |

| Semicarbazide Free | 85–90 | Minimal | High | Medium |

| Catalytic (FeCl₃/Ne₆) | 92* | None | Theoretical | High |

| Isotopic Labeling | 60–70 | Labeled waste | Low | Very High |

Chemical Reactions Analysis

Decomposition Pathways

NTO decomposes under thermal, photochemical, or mechanical stress, with C–NO₂ bond homolysis identified as the primary initiation mechanism :

Thermal Decomposition

-

C–NO₂ Homolysis :

This pathway dominates due to lower activation energy compared to ring-opening (ΔE > 300 kJ/mol) .

Photoinduced Decomposition

-

UV/X-ray irradiation accelerates decomposition via radical intermediates, producing CO, N₂O, and HCN .

Impact Sensitivity

-

High-speed photography reveals rapid decomposition upon mechanical impact, correlating with its "insensitive" classification .

Nitration Mechanisms

Nitration of 1,2,4-triazol-3-one (TO) to NTO is most efficient using HNO₃ and FeO in a Ne₆-clustered system :

| Nitration System | Energy Barrier (kJ/mol) |

|---|---|

| HNO₃ + FeO (Ne₆) | 81.6 |

| N₂O₅ (Ne₆) | 112.4 |

| HNO₃ (non-catalytic He₆) | 148.9 |

FeO reduces the barrier by stabilizing transition states through Lewis acid interactions .

Catalytic Effects

Catalysts significantly lower activation energies in key steps:

Stability and Reactivity

Scientific Research Applications

Explosive Formulations

NTO is a key ingredient in modern explosive formulations. Its incorporation into insensitive munitions has made it an attractive alternative to traditional explosives like TNT. The U.S. Army has adopted NTO in several munitions systems due to its favorable performance characteristics and reduced sensitivity to heat and shock .

Table 1: Comparison of Explosive Properties

| Property | NTO | TNT |

|---|---|---|

| Sensitivity | Low | Moderate |

| Detonation Velocity | High | Moderate |

| Thermal Stability | High | Moderate |

| Environmental Impact | Lower | Higher |

Thermodynamic Studies

Research into the thermodynamic properties of NTO has revealed insights into its stability and decomposition mechanisms. Studies have utilized quantum chemical calculations to predict the behavior of NTO under various conditions. These studies are crucial for understanding how NTO can be safely handled and stored .

Toxicological Assessments

Toxicological studies have indicated that NTO can be absorbed through skin and gastrointestinal tracts, leading to potential health risks for those handling it. Understanding its toxicokinetics is essential for developing safety protocols in military and industrial applications .

Hybrid Energetic Materials

Recent research has focused on synthesizing hybrid energetic materials that incorporate NTO with other compounds such as tetrazines. These hybrids aim to enhance the energy density and performance of explosives while maintaining safety standards .

Quantum Chemical Investigations

Quantum chemical studies have provided detailed insights into the molecular structure and vibrational properties of NTO. These investigations help in predicting how modifications to the compound can affect its explosive characteristics .

Environmental Impact Studies

As environmental concerns grow, research is increasingly directed toward understanding the environmental impact of NTO and its degradation products. Studies are being conducted to evaluate how NTO behaves in various environmental contexts and its potential effects on ecosystems .

Case Study 1: Development of IMX-101

IMX-101 is a modern explosive formulation developed by BAE Systems that incorporates NTO along with other components like 2,4-dinitroanisole (DNAN). This formulation has been designed to meet stringent safety requirements while providing high performance in military applications.

Case Study 2: Toxicity Assessment

A comprehensive study conducted on the toxicokinetics of NTO found that it undergoes metabolic transformations in vivo, leading to the formation of potentially harmful metabolites. This study highlighted the need for stringent handling guidelines for personnel working with this compound.

Mechanism of Action

The mechanism by which 5-Nitro-1,2-dihydro-3H-1,2,4-triazin-3-one exerts its effects involves its ability to undergo keto-enol tautomerism through proton transfer reactions. This tautomerism significantly affects its stability to heat, friction, and impact . In biological systems, it is broken down into 5-amino-1,2,4-triazol-3-one, which undergoes further oxidative denitrification .

Comparison with Similar Compounds

Comparison with Similar Compounds

Detonation Performance and Sensitivity

NTO’s detonation properties bridge the gap between traditional explosives like RDX (1,3,5-trinitroperhydro-1,3,5-triazine) and highly insensitive materials like TATB (1,3,5-triamino-2,4,6-trinitrobenzene):

| Compound | Detonation Velocity (m/s) | Detonation Pressure (GPa) | Impact Sensitivity (J) | Friction Sensitivity (N) |

|---|---|---|---|---|

| NTO | ~8,300 | ~34 | >20 | >360 |

| RDX | 8,750 | 34.9 | 7.4 | 120 |

| TATB | 7,800 | 29.5 | >50 | >353 |

| TNT | 6,900 | 21.0 | 15 | 353 |

NTO’s insensitivity arises from its hydrogen-bonded crystal lattice, which dissipates mechanical energy efficiently . Unlike RDX, which detonates under moderate stimuli, NTO only deflagrates in open flames, enhancing handling safety .

Toxicity and Environmental Impact

NTO’s cytotoxicity and environmental toxicity are markedly lower than those of nitroaromatic explosives like TNT (2,4,6-trinitrotoluene) and nitrobenzene:

| Compound | FLK Cell Cytotoxicity (cL50, μM) | Methemoglobin Formation (% Hb-Fe³⁺) | Biodegradability (Half-life) |

|---|---|---|---|

| NTO | 1,200 ± 150 | 2.1 ± 0.3 | 24–48 hours (aerobic sludge) |

| ANTA | 1,100 ± 200 | 2.3 ± 0.4 | Not reported |

| TNT | 35 ± 5 | 38.5 ± 4.2 | >30 days (persistent) |

| Nitrobenzene | 850 ± 100 | 6.5 ± 1.0 | >14 days (persistent) |

NTO’s low toxicity stems from its weak electron-accepting capacity, which limits redox cycling and oxidative stress in cells . In contrast, TNT generates free radicals via enzymatic single-electron reduction, causing DNA alkylation and methemoglobinemia . NTO is rapidly mineralized by Bacillus licheniformis in wastewater, reducing ecological risks .

Thermal and Chemical Stability

NTO exhibits superior thermal stability compared to potassium nitroform (KNF) and other triazolone derivatives:

| Compound | Decomposition Onset (°C) | Activation Energy (kJ/mol) | Major Decomposition Pathway |

|---|---|---|---|

| NTO | 260 | 180 ± 10 | Denitration → ring opening → CO₂/N₂O |

| KNF | 150 | 120 ± 15 | Exothermic decomposition → KNO₃ |

| ANTA | 220 | 160 ± 20 | Nitro-group reduction → ATO |

The denitration of NTO is catalyzed by cytochrome P-450 enzymes, yielding non-toxic hydroxy derivatives . Its stability under storage conditions (≤60°C) surpasses that of ammonium nitrate-based explosives .

Energetic Derivatives and Modifications

Recent studies on 1,2,4-triazol-3-one derivatives highlight NTO’s versatility as a scaffold:

- Compound 2 (from ): A triazolone derivative with a fused pyrazole ring, achieving detonation velocity (9,100 m/s) exceeding NTO while maintaining low sensitivity.

- Bis-1,2,4-triazoles : Despite lower density (~1.8 g/cm³) than NTO (1.93 g/cm³), these compounds show promise as melt-castable explosives .

Q & A

Q. What are the optimal synthetic routes for NTO, and how do experimental conditions influence purity and yield?

NTO is typically synthesized via a two-step process: (1) condensation of semicarbazide hydrochloride with formic acid to produce 1,2-dihydro-1,2,4-triazol-3-one (TO), followed by (2) nitration using mixed acid (HNO₃/H₂SO₄) at controlled temperatures (0–5°C) . Key challenges include avoiding over-nitration and managing exothermic reactions. Characterization via ¹H/¹³C NMR, FTIR, and elemental analysis is critical to confirm purity .

Q. How can computational methods (e.g., DFT) predict NTO’s electronic structure and stability?

Density functional theory (DFT) at the B3LYP/6-311++G(d,p) level reveals NTO’s tautomeric stability and hydrogen-bonding interactions. The 1,3-proton tautomerism of TO precursors affects composite formation with NTO, as shown by Gibbs free energy calculations and UV spectral shifts . These models guide experimental design by identifying energetically favorable tautomers .

Q. What thermal analysis techniques are used to evaluate NTO’s stability?

Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) under inert atmospheres (N₂/Ar) reveal NTO’s decomposition onset at ~260°C, with exothermic peaks indicating nitro group cleavage. Kinetic parameters (e.g., activation energy via Kissinger method) are critical for safety assessments .

Advanced Research Questions

Q. How do contradictory findings about NTO’s thermal decomposition pathways inform mechanistic studies?

Ab initio molecular dynamics (AIMD) simulations identify competing pathways: (i) C–NO₂ homolysis (dominant above 300°C) and (ii) H-migration followed by HONO elimination (activation energy: 38.0 kcal/mol at lower temperatures) . Isotopic labeling (¹⁵N) and time-resolved mass spectrometry resolve ambiguities, showing nitro-nitrite rearrangement as a minor pathway due to entropic constraints .

Q. What methodologies elucidate NTO’s tautomerism and its impact on reactivity?

DFT studies of TO-NTO composites reveal directed hydrogen bonding (e.g., NTO as H-acceptor in NTO+T2) and bathochromic UV shifts (~20 nm) in tautomeric mixtures. Spectroscopic validation via Raman and NMR confirms tautomer populations under varying pH and solvent conditions .

Q. How do environmental degradation pathways (bioremediation vs. photocatalysis) compare in NTO remediation?

- Bioremediation : Bacillus licheniformis reduces NTO to 5-amino-1,2,4-triazol-3-one (ATO) via nitroreductases (24 hr, anaerobic), followed by ring cleavage to CO₂ and urea (14 days, 40% mineralization) .

- Photocatalysis : TiO₂/UV systems degrade NTO faster (6 hr) than Fenton reagents, with hydroxyl radicals attacking the nitro group. LC-MS identifies intermediates like nitroso derivatives .

Q. What enzymatic redox properties underlie NTO’s low cytotoxicity compared to TNT?

NTO’s single-electron reduction enthalpy (ΔHf = −45 kcal/mol) and slow oxidation of oxyhemoglobin (k = 0.02 M⁻¹s⁻¹) explain its reduced cytotoxicity (LC₅₀ = 300 µM in FLK cells vs. 50 µM for TNT). Enzymatic assays with NADPH:cytochrome P-450 reductase show lower catalytic efficiency (kcat/Km = 1.2 × 10³ M⁻¹s⁻¹) .

Q. How does isotopic labeling (¹⁵N/²H) clarify NTO’s decomposition kinetics?

Synthesis of ¹⁵N-labeled NTO isomers (N4, N6, N1/N2) enables tracking of nitrogen migration during pyrolysis. Isotope-specific NMR and mass spectrometry reveal preferential NO₂ loss from N6, validated via Arrhenius plots of <sup>15</sup>NO₂/<sup>14</sup>NO₂ ratios in evolved gases .

Q. What molecular dynamics (MD) models predict NTO’s crystal packing and stability?

Rigid-molecule MD simulations with Lennard-Jones potentials reproduce NTO’s β-crystal structure (space group P2₁/c). Thermal expansion coefficients (αa = 1.2 × 10⁻⁴ K⁻¹, αb = 0.8 × 10⁻⁴ K⁻¹) show anisotropic behavior, critical for predicting mechanical sensitivity .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.